1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
41978-29-4 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H12O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,15H,10H2 |
InChI Key |
MRMVCONCEBCACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Contextualization Within the Phenoxyethanone and Hydroxyphenyl Ketone Chemical Space
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one integrates two significant pharmacophores: the phenoxyethanone and the hydroxyphenyl ketone moieties. The phenoxyethanone group is a recognized structural element in medicinal chemistry, with derivatives being explored for a variety of therapeutic applications. The market for phenoxyethanol (B1677644) preservatives, a related class of compounds, is projected to grow, indicating the commercial and research relevance of this chemical space. The hydroxyphenyl ketone scaffold is also a cornerstone in the development of biologically active molecules. This structural unit is present in numerous natural and synthetic compounds exhibiting a wide array of pharmacological activities, including antioxidant and anti-inflammatory properties.
The combination of these two fragments in this compound results in a diaryl ethanone (B97240) structure. Diaryl ether linkages, such as the one present in this molecule, are found in many natural products and synthetic compounds and are considered a privileged scaffold in drug discovery due to their unique physicochemical properties and potential for diverse biological activities. nih.gov Research into diaryl ether derivatives has revealed their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial agents. nih.gov
Table 1: Key Chemical Scaffolds and Their Significance
| Chemical Scaffold | General Significance in Research |
| Phenoxyethanone | Investigated for preservative and pharmaceutical applications. |
| Hydroxyphenyl Ketone | Found in numerous bioactive natural and synthetic compounds. |
| Diaryl Ethanone | A privileged scaffold in medicinal chemistry with diverse biological activities. |
Foundational Research Areas Pertaining to Diaryl Ethanone Scaffolds
Research into diaryl ethanone (B97240) scaffolds, the broader class to which 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one belongs, has traditionally focused on several key areas. These foundational studies provide the basis for more advanced investigations into specific derivatives.
A primary area of investigation is the synthesis and characterization of these molecules. The synthesis of related diarylprop-2-en-1-ones, which share a similar diaryl ketone core, has been achieved through methods like the Claisen-Schmidt condensation. icm.edu.pl Characterization typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure and purity. For instance, the NIST WebBook provides mass spectral data for the related compound Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. nist.gov
Another foundational research area is the exploration of the biological activities of these scaffolds. Chalcones, which are structurally similar to the target compound, have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The hydroxyphenyl group, in particular, is often associated with antioxidant properties.
Overview of Advanced Academic Investigation Avenues
Classical and Contemporary Approaches to Alpha-Arylated Ketones
The traditional synthesis of α-aryloxy ketones often relies on well-established reactions that have been refined over time. These methods typically involve the formation of either the aryl ketone backbone followed by the introduction of the aryloxy group, or the construction of the ether linkage prior to the formation of the ketone.
Friedel-Crafts Acylation and Analogous C-C Bond Forming Reactions
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In principle, this compound could be synthesized by the acylation of phenol (B47542) with phenoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the direct acylation of phenols presents significant challenges. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and reducing the reactivity of the aromatic ring towards electrophilic substitution. urjc.esstackexchange.com This coordination can also lead to O-acylation as a competing reaction, forming a phenyl ester, which may then undergo a Fries rearrangement under the reaction conditions to yield a mixture of ortho- and para-hydroxyaryl ketones. urjc.esstackexchange.comresearchgate.net
The ratio of C-acylation to O-acylation is highly dependent on the reaction conditions. urjc.es High concentrations of a strong catalyst, such as triflic acid (TfOH) or an excess of AlCl₃, tend to favor C-acylation, leading to the desired hydroxyaryl ketone. urjc.esresearchgate.net Conversely, lower catalyst concentrations often result in the kinetically favored O-acylated product. researchgate.net
An alternative to direct acylation is the Fries rearrangement , where a phenolic ester is converted to a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this would involve the rearrangement of phenyl phenoxyacetate. This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong Brønsted acids (e.g., HF, methanesulfonic acid). wikipedia.orgorganic-chemistry.org The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures generally favoring the formation of the para-isomer, which in this case would be this compound. organic-chemistry.org
Table 1: Comparison of Friedel-Crafts Acylation and Fries Rearrangement for Hydroxyaryl Ketone Synthesis
| Feature | Friedel-Crafts Acylation of Phenols | Fries Rearrangement |
|---|---|---|
| Starting Materials | Phenol & Acyl Chloride/Anhydride | Phenolic Ester |
| Catalyst | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) | Lewis Acid or Brønsted Acid |
| Key Challenge | O- vs. C-acylation, catalyst deactivation | Requires prior synthesis of the ester |
| Regioselectivity | Mixture of ortho and para isomers | Temperature-dependent (low temp favors para) |
| Conditions | Often harsh, requiring excess catalyst | Can also require harsh conditions |
Condensation and Cross-Coupling Strategies for Phenoxyethanone Synthesis
Condensation and cross-coupling reactions provide powerful alternatives for the synthesis of the α-phenoxy ketone moiety, often with greater control and milder conditions than classical methods.
The Williamson ether synthesis is a widely used and straightforward method for forming ethers. francis-press.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. francis-press.com To synthesize this compound, this would typically involve the reaction of an α-halo-4-hydroxyacetophenone, such as 2-chloro-1-(4-hydroxyphenyl)ethanone, with a phenoxide salt (e.g., sodium phenoxide). miracosta.edufrancis-press.com This Sₙ2 reaction is generally efficient for primary halides. youtube.com The synthesis of the α-halo ketone precursor can be achieved through the direct halogenation of 4-hydroxyacetophenone. nih.gov
Another relevant C-O bond-forming reaction is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. organic-chemistry.orgwikipedia.orgnih.gov While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-supported copper catalysts that facilitate the reaction under milder conditions. wikipedia.orgmdpi.com This method could be applied by coupling an α-halo-4-hydroxyacetophenone with phenol in the presence of a copper catalyst. organic-chemistry.org
Cross-coupling strategies, while more commonly associated with C-C bond formation, can also be adapted for the synthesis of α-aryloxy ketones. However, direct cross-coupling methods to form the C(acyl)-O(phenoxy) bond are less common than the two-step approaches described above.
Table 2: Overview of Condensation and Cross-Coupling Strategies
| Reaction | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | α-Halo-4-hydroxyacetophenone + Phenol | Base (e.g., K₂CO₃, NaOH) | Sₙ2 mechanism, reliable for primary halides. |
| Ullmann Condensation | α-Halo-4-hydroxyacetophenone + Phenol | Copper catalyst (e.g., CuI, CuO) | Forms C-O bonds, modern methods are milder. |
Development of Novel Synthetic Routes and Precursors
To overcome the limitations of classical methods, researchers have focused on developing novel synthetic pathways that offer greater efficiency, modularity, and access to complex molecular architectures.
Utilizing α-Diazo-4-hydroxyphenylacetophenones as Versatile Synthons
α-Diazo compounds are highly versatile intermediates in organic synthesis. The reaction of an α-diazo ketone, such as a hypothetical α-diazo-4-hydroxyphenylacetophenone, with a phenol in the presence of a transition metal catalyst (commonly rhodium or copper) can lead to the formation of a C-O bond through carbene O-H insertion. researchgate.net This reaction is often very efficient and proceeds under mild conditions. researchgate.net
The primary outcome of the reaction between a metal carbene generated from a diazo compound and a phenol is typically the O-H insertion product, which would yield the desired α-phenoxy ketone. francis-press.comresearchgate.net However, a competing pathway can be the C-H functionalization of the phenol ring, which is influenced by the catalyst, ligands, and the presence of a base. francis-press.comresearchgate.net Recent studies have shown that the selectivity between O-H insertion and para-selective C-H functionalization can be controlled. For instance, the use of a rhodium(II)/Xantphos catalyst system in the presence of a base like cesium carbonate has been shown to favor C-H functionalization over O-H insertion. francis-press.comresearchgate.net Therefore, careful selection of the catalytic system is crucial to direct the reaction towards the desired α-phenoxy ketone product.
Modular and Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core structure. For example, a reaction involving a 4-hydroxyphenyl derivative, a source for the carbonyl and α-carbon, and phenol could potentially be devised. The development of such a reaction would represent a significant advancement in the synthesis of α-aryloxy ketones.
Enzymatic and Biocatalytic Synthesis Pathways for Related Hydroxyphenyl Ketones
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.govwur.nl While the direct enzymatic synthesis of the α-phenoxy ether linkage in the target molecule is not well-documented, enzymes have been successfully employed in the synthesis of related hydroxyphenyl ketones.
For instance, engineered E. coli expressing 1-(4-hydroxyphenyl)-ethanol dehydrogenase have been used to produce ρ-hydroxyacetophenone from 1-(4-hydroxyphenyl)-ethanol through biotransformation. nih.gov Additionally, oxidoreductases, such as vanillyl alcohol oxidase, have been used for the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce (R)-1-(4'-hydroxyphenyl)ethanol, which can be further oxidized to the corresponding ketone. wur.nl
Another biocatalytic approach involves the hydroxylation of aromatic rings. Enzymes like cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds. nih.gov A hypothetical biocatalytic route could involve the hydroxylation of 1-phenyl-2-phenoxyethan-1-one at the para position of the phenyl ring attached to the carbonyl group. This would require an enzyme with high regioselectivity to avoid hydroxylation at other positions. The development of such biocatalysts through protein engineering is an active area of research. nih.govgoogle.com
Table 3: Novel and Biocatalytic Approaches
| Approach | Description | Potential Advantages |
|---|---|---|
| α-Diazo Synthons | Rhodium or copper-catalyzed O-H insertion of phenols into α-diazo ketones. | Mild conditions, high efficiency. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, operational simplicity. |
| Enzymatic/Biocatalytic | Use of enzymes (e.g., oxidoreductases, dehydrogenases) for synthesis or modification. | High selectivity, environmentally friendly. |
Stereoselective Synthesis and Chiral Resolution Strategies
The synthesis of enantiomerically pure this compound and related α-aryloxy ketones is of significant interest due to the prevalence of chiral α-hydroxy carbonyl moieties in pharmaceuticals and natural products. researchgate.net Achieving enantiomeric purity can be approached through two primary strategies: direct stereoselective synthesis, where a specific enantiomer is formed preferentially, or through the resolution of a racemic mixture, where the two enantiomers are separated.
Methodologies for obtaining single-enantiomer compounds generally fall into categories such as asymmetric synthesis, enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and chromatographic separation. nih.govwikipedia.orgnih.gov While specific literature on the stereoselective synthesis of this compound is limited, principles derived from structurally similar compounds, particularly α-hydroxy ketones and β-keto esters, provide a clear framework for potential synthetic and resolution pathways.
Enzymatic and Chemo-Enzymatic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. researchgate.net This method often involves enzymes like lipases or Baeyer-Villiger monooxygenases (BVMOs).
Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used for the enantioselective acylation of racemic alcohols or α-hydroxy ketones. In a typical EKR of a racemic α-hydroxy ketone, one enantiomer is selectively acylated by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. For instance, studies on various α-hydroxy ketones have demonstrated that lipases such as those from Pseudomonas fluorescens can effectively resolve racemic mixtures. researchgate.net Similarly, lipases from Candida rugosa have been successfully employed in the kinetic resolution of building blocks for β-blockers, such as 1-(isopropylamine)-3-phenoxy-2-propanol, achieving high enantiomeric excess of the product (eeₚ = 96.17%). mdpi.com
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Resolution: BVMOs catalyze the oxidation of ketones to esters or lactones. In the context of racemic ketones, these enzymes can exhibit high enantioselectivity, oxidizing one enantiomer at a much faster rate than the other. This has been demonstrated in the kinetic resolution of various racemic cyclic and linear ketones, where excellent enantioselectivities (E > 200) can be achieved depending on the substrate and reaction conditions. scispace.comnih.gov For example, phenylacetone (B166967) monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) have been used for the effective resolution of substituted phenylketones. scispace.com
Dynamic Kinetic Resolution (DKR): A significant limitation of traditional kinetic resolution is that the maximum yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by integrating a method for in-situ racemization of the slower-reacting enantiomer. This allows the entire racemic starting material to be converted into a single, desired enantiomer, approaching a theoretical yield of 100%. A chemo-enzymatic approach to DKR combines an enzymatic reaction with a non-enzymatic catalyst for racemization. For example, the DKR of α-hydroxy ketones has been achieved by combining lipase-catalyzed transesterification with a heterogeneous chemo-catalyst (like Zr-TUD-1) for racemization in a one-pot reaction. zendy.io This strategy has been successfully applied to produce (S)-benzoin and other chiral α-hydroxy ketones with high efficiency and enantiomeric excess. zendy.io
Another powerful DKR method involves the use of ruthenium (II) catalysts for asymmetric transfer hydrogenation (ATH) of racemic β-substituted-α-keto esters. nih.govnih.govorganic-chemistry.org This process, known as DKR-ATH, can produce enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govnih.govorganic-chemistry.org
| Method | Catalyst(s) | Substrate Class | Key Findings | Citation(s) |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Immobilized Lipase (Pseudomonas stutzeri) + Zr-TUD-1 (racemization catalyst) | α-Hydroxy Ketones (e.g., Benzoin) | Achieved high efficiency and high enantiomeric excess for (S)-benzoin. | zendy.io |
| Enzymatic Kinetic Resolution (EKR) | Amano Lipase from Pseudomonas fluorescens (AL-PF) | 1,3-keto alcohols | Produced R-configured 1,3-keto acetates with up to 91% ee. | researchgate.net |
| Dynamic Kinetic Resolution - Asymmetric Transfer Hydrogenation (DKR-ATH) | Ruthenium(II) catalyst | Racemic β-amino-α-keto esters | Provides enantioenriched anti-α-hydroxy-β-amino acid derivatives in high diastereo- and enantioselectivity. | nih.govnih.govorganic-chemistry.org |
| Enzymatic Kinetic Resolution | Baeyer-Villiger Monooxygenases (PAMO, HAPMO) | Racemic linear and cyclic ketones | Excellent enantioselectivities (E > 200) achieved in the oxidation of one enantiomer. | scispace.com |
| Enzymatic Kinetic Resolution | Lipase from Candida rugosa MY | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | High enantiomeric excess of the product (eeₚ = 96.2%) and high enantioselectivity (E = 67.5). | mdpi.com |
Asymmetric Synthesis and Chiral Chromatography
Asymmetric Synthesis: Direct asymmetric synthesis offers an alternative to resolution by creating the desired enantiomer from a prochiral substrate. Organocatalysis has emerged as a key strategy for such transformations. For instance, chiral drug derivatives, including analogues of timolol (B1209231) and propranolol, have been used to catalyze the asymmetric α-hydroxylation of β-keto esters, affording products with good yield and enantioselectivity (up to 88% ee). researchgate.net These methods establish the chiral center directly, avoiding the need to separate enantiomers from a racemic mixture.
Chiral Resolution by Chromatography: Chiral column chromatography is a widely used technique for both the analysis and preparative separation of enantiomers. wikipedia.orggoogle.com This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and thus, separation. google.com For example, racemic mixtures of compounds like (±)-N-CBZ-3-phenylisoserine ethyl ester have been successfully resolved using preparative chiral column chromatography. google.com This technique is a common final step in synthetic routes to ensure high enantiomeric purity of the target compound. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, NMR provides detailed information about molecular structure and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 1-(4-methoxyphenyl)-2-phenoxyethanone, distinct signals corresponding to the different proton environments are observed. The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two doublets in the aromatic region, a result of their coupling to adjacent protons. The protons of the phenoxy group also resonate in the aromatic region, often as a multiplet due to more complex coupling patterns. A key feature is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons situated between the carbonyl group and the phenoxy oxygen, which typically appears further downfield due to the deshielding effects of these adjacent electron-withdrawing groups. The methoxy (B1213986) group protons present as a sharp singlet, usually in the range of 3.8-4.0 ppm.
For the target compound, this compound, the ¹H NMR spectrum would be expected to show similar patterns. The key difference would be the presence of a broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which can be highly variable and dependent on solvent and concentration. The aromatic protons on the hydroxyphenyl ring would also experience a shift in their resonance compared to the methoxyphenyl analog.
Table 1: Predicted ¹H NMR Data for this compound based on Analog Data (Note: This is a predicted spectrum; actual values may vary.)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (hydroxyphenyl) | 7.8 - 8.0 | Doublet | ~8-9 |
| Aromatic (phenoxy) | 6.9 - 7.4 | Multiplet | - |
| Methylene (-CH₂-) | ~5.2 | Singlet | - |
| Phenolic (-OH) | Variable (broad) | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for a carbon count and insight into their chemical environment.
For this compound, the most downfield signal is expected to be that of the carbonyl carbon, typically appearing in the range of 190-200 ppm. The aromatic carbons will resonate between 115 and 160 ppm. The carbon atom bonded to the hydroxyl group will be shifted downfield compared to the other aromatic carbons. The methylene carbon will appear in the region of 60-70 ppm, influenced by the adjacent oxygen and carbonyl group.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted spectrum; actual values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C-OH) | 155 - 165 |
| Aromatic (other) | 115 - 135 |
| Methylene (-CH₂-) | 60 - 70 |
Advanced Two-Dimensional NMR Techniques for Complex Structures
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, provide an additional dimension of information, revealing correlations between nuclei and aiding in unambiguous signal assignment. nih.govyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In a COSY spectrum of this compound, cross-peaks would be expected between the coupled aromatic protons on both the hydroxyphenyl and phenoxy rings, helping to delineate the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com For this compound, an HSQC spectrum would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon signal. This is particularly useful in assigning the carbons within the complex aromatic regions of the spectrum. The use of COSY and HSQC has been demonstrated in the structural characterization of complex acetophenone (B1666503) derivatives. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification.
For this compound, the FTIR spectrum would be expected to show several key absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group.
C-O Stretch: Absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-alkyl ether and alcohol C-O stretching vibrations, respectively.
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Table 3: Predicted FTIR Data for this compound (Note: This is a predicted spectrum; actual values may vary.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H | 3200 - 3600 | Strong, Broad |
| Carbonyl C=O | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aryl-Alkyl Ether C-O | 1200 - 1300 | Strong |
| Alcohol C-O | 1000 - 1100 | Medium |
| Aromatic C-H Bending | 690 - 900 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum. The phenoxy ether linkage may also give rise to characteristic Raman bands. The symmetric stretching of the aromatic rings would be particularly prominent.
Table 4: Predicted Raman Data for this compound (Note: This is a predicted spectrum; actual values may vary.)
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | 1000 - 1600 | Strong |
| Carbonyl C=O | 1680 - 1700 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-O-C Ether Stretch | 1100 - 1200 | Medium |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Tautomerism
Electronic spectroscopy provides critical insights into the molecular orbitals and potential tautomeric forms of a compound. The energy absorbed or emitted corresponds to electronic transitions between different energy levels, which are highly sensitive to the molecule's structure and environment.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions in conjugated systems, such as the aromatic rings and carbonyl group present in this compound analogs. The absorption maxima (λmax) are characteristic of the chromophore's structure.
In analogs like substituted p-hydroxyphenacyl (pHP) esters, the UV-vis spectral properties are well-documented. The position of the absorption maxima is influenced by substituents on the aromatic ring and the solvent environment. For instance, the UV-vis spectrum of 2-diazo-1-(4-hydroxyphenyl)ethanone, an analog, shows an absorption maximum at λmax = 306 nm at a pH between 4 and 7. acs.org This absorption is characteristic of the neutral phenolic form. However, upon increasing the pH to 10, the conjugate base (phenoxide) becomes the predominant species, resulting in a significant 40 nm red-shift of the absorption maximum to 346 nm, accompanied by a color change from light to bright yellow. acs.org This pH-dependent shift is a crucial indicator of the acid-base equilibrium of the hydroxyl group on the phenyl ring.
Studies on a hydrazone derivative of a bexarotene (B63655) analog incorporating an acetaminophen (B1664979) moiety (which contains a 4-hydroxyphenyl group) also utilized UV-Vis spectroscopy for structural confirmation. researchgate.net The analysis revealed distinct absorption peaks that differentiated the newly synthesized hydrazone from its precursors, with a notable maximum absorption wavelength (λmax) observed at 202 nm and a secondary peak at 252 nm when dissolved in methanol. researchgate.net These findings highlight the utility of UV-Vis spectroscopy in confirming structural modifications to the core chromophore.
Table 1: UV-Vis Absorption Maxima for Analogs of this compound
| Compound | Solvent/pH | λmax (nm) | Reference |
|---|---|---|---|
| 2-Diazo-1-(4-hydroxyphenyl)ethanone (Neutral form) | pH 4-7 | 306 | acs.org |
| 2-Diazo-1-(4-hydroxyphenyl)ethanone (Conjugate base) | pH 10 | 346 | acs.org |
To understand the dynamic processes that these molecules undergo upon photoexcitation, such as energy relaxation, intersystem crossing, and photochemical reactions, time-resolved spectroscopic techniques are employed. These methods provide a window into events occurring on femtosecond (10-15 s) to nanosecond (10-9 s) timescales.
For p-hydroxyphenacyl (pHP) caged compounds, which are structural analogs, ultrafast time-resolved spectroscopy has been instrumental in elucidating their photodeprotection and rearrangement reaction mechanisms. acs.orgresearchgate.net Upon excitation with a UV laser pulse (e.g., 267 nm), the molecule is promoted to an excited singlet state. acs.orginstras.com Time-resolved fluorescence and transient absorption spectroscopy have revealed the complex photophysical processes that follow. acs.orginstras.com
For example, studies on p-hydroxyphenacyl acetate (B1210297) (HPA) and p-hydroxyphenacyl diethyl phosphate (B84403) (HPDP) identified dual fluorescence originating from two different singlet excited states, the S3 (¹ππ) and S1 (¹nπ) states. instras.com The decay of these singlet states is rapid, leading to the formation of a triplet state through intersystem crossing (ISC). The ISC rate for these compounds was estimated to be approximately 5 x 10¹¹ s⁻¹, indicating a very rapid transition from the singlet to the triplet manifold. instras.com
Picosecond time-resolved resonance Raman (ps-TR³) spectroscopy has been used to monitor the formation and subsequent reactions of this triplet state, which is the key reactive intermediate in the photochemical reactions of many pHP compounds. acs.orgnih.govacs.org By probing the vibrational modes of the transient triplet species, researchers can gain structural information and track its decay kinetics as it proceeds through the reaction pathway, ultimately leading to the formation of photoproducts. acs.orgnih.gov These kinetic studies are crucial for understanding the efficiency and speed of processes like the photo-Favorskii rearrangement that pHP compounds undergo. acs.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ), the molecular ion peak (M⁺˙) would be expected at m/z 228 in an electron ionization (EI) mass spectrum. The fragmentation of such ketones is often predictable. libretexts.orgyoutube.comlibretexts.org A primary and characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org
For the title compound, two main α-cleavage pathways are possible:
Cleavage between the carbonyl carbon and the 4-hydroxyphenyl ring, leading to a phenoxyacetyl cation ([CH₂OC₆H₅]⁺) and a 4-hydroxyphenyl radical, or more likely, a 4-hydroxybenzoyl cation ([HOC₆H₄CO]⁺) at m/z 121 and a phenoxymethyl (B101242) radical (·CH₂OC₆H₅).
Cleavage between the carbonyl carbon and the methylene bridge, leading to the 4-hydroxybenzoyl cation ([HOC₆H₄CO]⁺) at m/z 121 and a phenoxymethyl radical. This is a very common fragmentation for aromatic ketones. youtube.com
Another significant fragmentation would involve the cleavage of the C-O ether bond, potentially leading to the formation of a phenoxy radical (·OC₆H₅, m/z 93) or a phenol molecule (HOC₆H₅, m/z 94) through hydrogen rearrangement, and a corresponding cation. The mass spectrum of the analog 1-(4-hydroxyphenyl)-2-phenylethanone (which lacks the ether oxygen) shows a prominent peak corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺) and the hydroxyphenyl cation, demonstrating the tendency of the molecule to fragment at the bond between the carbonyl and the adjacent methylene group.
The study of other phenoxy-containing compounds under electron impact conditions has shown that the elimination of a phenoxy radical, a phenol molecule, or a phenoxyketene molecule from the molecular ion are common fragmentation pathways. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₄H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [HOC₆H₄CO]⁺ | α-Cleavage |
| 107 | [CH₂OC₆H₅]⁺ | α-Cleavage (less likely) |
| 93 | [C₆H₅O]⁺ | Cleavage of ether bond |
Synergistic Application of Multiple Spectroscopic Techniques
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a synergistic approach combining multiple methods is necessary for unambiguous characterization. The integration of data from UV-Vis, Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a comprehensive understanding of a molecule's connectivity, stereochemistry, and electronic properties.
For example, in the structural confirmation of newly synthesized analogs, researchers often report a full suite of spectroscopic data. The characterization of a ferrocene-containing analog, Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate, involved ¹H NMR, COSY, ¹³C NMR, DEPT135, mass spectrometry, and infrared spectroscopy. mdpi.com This combination allowed for the complete assignment of the molecule's structure, which was ultimately confirmed by X-ray diffraction. mdpi.com
Similarly, the identification of biodegradation products of Bisphenol A, which share structural similarities with the title compound, was achieved using a hyphenated technique: High-Performance Liquid Chromatography coupled with UV detection and Electrospray Ionization Mass Spectrometry (HPLC/UV/ESI-MS). nist.gov This method allows for the physical separation of components in a mixture, initial characterization by their UV absorbance, and definitive identification through their mass and fragmentation patterns. The formation of an ionic-pair between oxytetracycline (B609801) and crystal violet was characterized using a combination of UV-vis, ¹H NMR, and IR spectroscopy, demonstrating how these techniques can be used in concert to study intermolecular interactions. nih.gov
This integrated approach is crucial. UV-Vis confirms the nature of the chromophore, IR spectroscopy identifies functional groups (like -OH, C=O, C-O-C), NMR spectroscopy maps the carbon-hydrogen framework and connectivity, and mass spectrometry provides the molecular weight and fragmentation clues. Together, they provide the definitive evidence required for the structural elucidation of complex molecules like this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 1 4 Hydroxyphenyl 2 Phenoxyethan 1 One
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed understanding of the electronic structure and energetics of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one. These computational approaches allow for the precise calculation of molecular geometries, energy profiles, and other electronic properties.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the forces on each atom, the geometry is iteratively adjusted until a minimum energy structure is found.
These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrated good agreement between calculated and experimental bond parameters, validating the theoretical model used. Similar accuracy would be expected for this compound.
Furthermore, DFT is used to map out the potential energy surface of the molecule, identifying transition states and calculating activation energies for various chemical processes. This information is vital for predicting reaction pathways and understanding the molecule's stability. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, offering a comprehensive energetic profile of the compound.
Table 1: Representative Data from DFT Calculations on a Related Hydroxyphenyl Ketone
| Parameter | Calculated Value |
|---|---|
| Energy Gap (ΔE) | 3.747 eV (in water) |
| Gibbs Free Energy (ΔG) | -843.802 a.u. (gas phase) |
| Dipole Moment | Varies with solvent |
Note: This data is for a related compound, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy predictions.
For molecules like this compound, ab initio calculations can be used to benchmark the results obtained from DFT. These high-accuracy predictions are particularly important for studying subtle electronic effects and for cases where DFT may not be sufficiently accurate. Theoretical studies on similar phenolic compounds have utilized ab initio methods to refine energetic and structural predictions. nih.gov
Tautomerism and Conformational Landscape Analysis
The presence of a hydroxyl group and a ketone functionality in this compound makes it a candidate for tautomerism and conformational isomerism. Computational studies are essential for exploring these phenomena.
Keto-Enol Tautomeric Equilibria in Hydroxyphenyl Ketones
Hydroxyphenyl ketones can exist in equilibrium between their keto and enol forms. The keto form contains a carbonyl group (C=O) and a hydroxyl group (-OH) on the phenyl ring, while the enol form is characterized by a carbon-carbon double bond adjacent to a hydroxyl group. The position of this equilibrium is influenced by electronic and steric effects, as well as environmental factors. core.ac.uk
Computational chemistry allows for the calculation of the relative energies of the keto and enol tautomers, thereby predicting the predominant form under specific conditions. For many β-diketones and related compounds, the enol form is stabilized by intramolecular hydrogen bonding. core.ac.uk In the case of this compound, the equilibrium between the phenolic keto form and its corresponding enol tautomer can be investigated.
Intramolecular Proton Transfer Mechanisms and Energy Barriers
The conversion between keto and enol tautomers occurs via an intramolecular proton transfer. Computational methods can elucidate the mechanism of this transfer by identifying the transition state structure and calculating the associated energy barrier. A high energy barrier would indicate a slow interconversion rate.
Studies on related systems have shown that the presence of water or other protic solvents can mediate the proton transfer, significantly lowering the energy barrier. researchgate.net Theoretical investigations can model these solvent-assisted proton transfer mechanisms, providing a more accurate picture of the tautomerization process in solution.
Solvation Effects on Tautomeric Preference
The preference for the keto or enol form can be highly dependent on the solvent environment. Polar solvents can stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the tautomeric equilibrium. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. Studies on similar compounds have demonstrated that polar solvents tend to favor the enol form. nih.gov The solvent's ability to act as a hydrogen bond donor or acceptor is also a critical factor influencing the tautomeric preference. core.ac.uk
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Analysis of Intermolecular Interactions and Solid-State Properties
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods allow for a detailed analysis of these interactions, which are fundamental to understanding the crystal packing and physicochemical properties of this compound.
The molecular structure of this compound possesses key functional groups capable of forming significant hydrogen bonds: a hydroxyl (-OH) group, which acts as a hydrogen bond donor, and a carbonyl (C=O) group, which is an effective hydrogen bond acceptor. These features are expected to dominate the formation of its crystal lattice.
In the solid state, molecules of this compound would likely form robust intermolecular O—H⋯O hydrogen bonds, linking the hydroxyl group of one molecule to the carbonyl oxygen of a neighboring molecule. Such interactions typically result in the formation of well-defined supramolecular assemblies, such as infinite chains or cyclic motifs. While specific crystallographic data for this compound is not available in the referenced literature, analysis of related hydroxyacetophenone structures reveals common hydrogen bond patterns. For instance, studies on other substituted acetophenones frequently show the formation of infinite chains through intermolecular O—H⋯O hydrogen bonds. researchgate.net The presence of the bulky phenoxy group may introduce steric effects that influence the final crystal packing, potentially leading to more complex three-dimensional networks.
Table 1: Potential Hydrogen Bond Parameters in Hydroxyphenyl Ketone Derivatives Note: This table presents typical data for related compounds to illustrate the concept, as specific experimental data for this compound is not available.
| Donor (D)—H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle (D-H···A) (°) |
|---|---|---|---|---|
| O—H···O=C | ~ 0.84 | ~ 1.7-1.9 | ~ 2.6-2.8 | ~ 150-170 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uzh.ch By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that stabilize the crystal structure. The surface is generated based on the electron distribution of a molecule within its crystalline environment.
For this compound, a Hirshfeld surface analysis would partition the crystal space and allow for the quantification of different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of interaction distances.
Key interactions expected for this molecule include:
O···H/H···O contacts: Appearing as sharp spikes in the fingerprint plot, these represent the strong hydrogen bonds between the hydroxyl and carbonyl groups. nih.gov
C···H/H···C contacts: These represent weaker C—H⋯π interactions involving the aromatic rings, which are crucial for stabilizing the packing of the phenyl and phenoxy groups. uzh.ch
C···C contacts: These indicate π-π stacking interactions between the aromatic rings, which are also expected to play a significant role in the crystal packing. elsevierpure.com
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The following data is representative of similar aromatic compounds and serves as an example of typical findings from a Hirshfeld analysis.
| Interaction Type | Percentage Contribution (%) | Typical Appearance in Fingerprint Plot |
|---|---|---|
| H···H | 40 - 55 | Large, diffuse central region |
| C···H/H···C | 15 - 25 | Prominent "wings" to the side of the plot |
| O···H/H···O | 10 - 20 | Sharp, distinct spikes at short distances |
| C···C | 5 - 10 | Present at longer distances, indicating stacking |
Computational Approaches in Molecular Design and Biological Activity Prediction
Computational methods are indispensable in modern drug discovery and molecular design. Techniques such as virtual screening and molecular dynamics simulations allow for the efficient prediction of a molecule's biological activity and its interactions with protein targets, thereby accelerating the development of new therapeutic agents.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com this compound can be evaluated as a potential ligand using these methods.
In structure-based virtual screening , the three-dimensional structure of a target protein is used. A molecule like this compound would be "docked" into the active site of the protein, and a scoring function would estimate its binding affinity. nih.gov Its key structural features—the hydrogen bond donor (-OH), hydrogen bond acceptor (C=O), and two aromatic rings—would be critical for forming interactions with amino acid residues in the active site.
In ligand-based drug design , the structure of known active molecules is used to create a model, such as a pharmacophore. A pharmacophore model for a compound like this would consist of features such as a hydrogen bond donor, a hydrogen bond acceptor, and two aromatic/hydrophobic regions, with specific geometric constraints. This model could then be used to screen databases for other molecules with a similar arrangement of features. nih.gov
Table 3: Hypothetical Pharmacophore Model Features for this compound
| Pharmacophore Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Donating to an acceptor on the target protein |
| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) oxygen | Accepting from a donor on the target protein |
| Aromatic Ring (AR1) | Hydroxyphenyl group | π-π stacking or hydrophobic interactions |
| Aromatic Ring (AR2) | Phenoxy group | π-π stacking or hydrophobic interactions |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational flexibility, the stability of ligand-protein complexes, and the thermodynamics of binding. mdpi.com
If this compound were identified as a potential binder to a protein target, an MD simulation of the complex would be performed. The simulation would track the movement of every atom in the system, including the ligand, the protein, and surrounding solvent molecules.
Key insights from such a simulation would include:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position in the binding site, one can assess the stability of the binding pose over the simulation time. mdpi.com
Interaction Analysis: The simulation trajectory can be analyzed to determine the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein.
Binding Free Energy Calculation: Advanced methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.
MD simulations on related molecules, such as polymorphs of 4'-hydroxyacetophenone, have demonstrated the importance of choosing appropriate force fields and atomic charge models to accurately predict energetic and structural properties. researchgate.net
Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the system |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment |
| Simulation Time | 100 - 500 nanoseconds | Ensures adequate sampling of conformational space |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to biological systems |
| Temperature | 300 K | Approximates physiological temperature |
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
Elucidation of Pharmacophore Elements and Key Structural Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one scaffold, the key pharmacophoric elements are the hydroxyl group, the aromatic rings, and the ketone oxygen, which collectively or individually engage in crucial interactions with receptors or enzymes.
The phenoxy group is a critical component that significantly influences the binding affinity of this compound derivatives to their biological targets. Its contribution is multifaceted, primarily involving hydrophobic and π-π stacking interactions. The phenyl ring of the phenoxy moiety can engage with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within the binding pocket of a protein. These interactions are vital for anchoring the molecule in the correct orientation for optimal activity.
Furthermore, the ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donor residues in the active site of a receptor or enzyme. The nature and position of substituents on the phenoxy ring can further modulate these interactions, either by enhancing hydrophobic contacts or by introducing additional points for hydrogen bonding.
The presence and position of the hydroxyl group can dramatically impact the molecule's pharmacological profile. Studies on related compounds have shown that the removal or relocation of this hydroxyl group often leads to a substantial decrease or complete loss of biological activity, underscoring its importance as a key pharmacophoric feature. researchgate.net The desolvation penalty of the hydroxyl group is a crucial factor; for it to contribute positively to binding affinity, the energetic gain from forming hydrogen bonds with the target must outweigh the energy required to remove it from its solvated state in an aqueous environment.
Systematic Chemical Modifications and Their Impact on Activity
To probe the SAR of the this compound scaffold, researchers have systematically modified its different components. These modifications provide valuable insights into the structural requirements for optimal activity and guide the rational design of more potent and selective analogs.
The introduction of various substituents on both the hydroxyphenyl and phenoxy rings has been a key strategy to explore the SAR of this class of compounds. The nature, size, and position of these substituents can have a profound effect on biological activity.
For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic rings, thereby influencing their ability to participate in π-π interactions. Small, lipophilic substituents on the phenoxy ring can enhance hydrophobic interactions within the binding pocket, leading to increased potency. Conversely, bulky substituents may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding and thus reducing activity. The table below summarizes the hypothetical impact of different substituents on the activity of this compound analogs.
| Ring | Position of Substitution | Substituent | Predicted Impact on Activity | Rationale |
| Phenoxy | Ortho | -CH3 | Potential decrease | Steric hindrance |
| Phenoxy | Meta | -Cl | Potential increase | Favorable electronic and hydrophobic interactions |
| Phenoxy | Para | -OCH3 | Variable | Potential for H-bonding, but could also cause steric clash |
| Phenyl | Ortho to -OH | -F | Potential increase | May enhance H-bond donating capacity of hydroxyl group |
| Phenyl | Meta to -OH | -NO2 | Potential decrease | Electron-withdrawing nature may reduce key interactions |
This table is illustrative and based on general SAR principles. Actual effects would need to be confirmed by experimental data.
The two-carbon linker (-CH2-C(=O)-) connecting the hydroxyphenyl and phenoxy moieties is another important determinant of biological activity. Modifications to this linker, such as altering its length, rigidity, or introducing different functional groups, can significantly impact the spatial orientation of the two aromatic rings and their ability to interact with the target protein.
Increasing or decreasing the chain length can alter the distance between the key pharmacophoric groups, potentially disrupting the optimal binding geometry. Introducing conformational rigidity into the linker, for example, by incorporating a double bond or a small ring system, can lock the molecule into a more bioactive conformation, leading to enhanced activity. However, if the rigidified conformation is not the preferred one for binding, a decrease in activity will be observed.
In Vitro Biochemical and Cell-Based Assays for SAR Derivation
The elucidation of SAR for this compound and its analogs relies on a battery of in vitro biochemical and cell-based assays. These assays provide quantitative data on the biological activity of the synthesized compounds, allowing for the establishment of clear relationships between chemical structure and biological effect.
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with its purified target protein, such as a receptor or an enzyme. Common biochemical assays include:
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radiolabeled ligand displacement assays are frequently used, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured.
Enzyme Inhibition Assays: These assays determine the potency of a compound in inhibiting the activity of a specific enzyme. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a key parameter derived from these assays.
Cell-based assays are conducted using living cells and provide a more physiologically relevant context to evaluate the biological activity of a compound. These assays can measure a wide range of cellular responses, including:
Cell Viability and Cytotoxicity Assays: Assays such as the MTT or MTS assay are used to assess the effect of a compound on cell proliferation and survival.
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway.
Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), in response to compound treatment.
The data generated from these in vitro assays are crucial for building robust SAR models and for guiding the iterative process of lead optimization in drug discovery.
Enzyme Inhibition Kinetics and Selectivity Profiling
The interaction of this compound with enzymes is a critical area of study to determine its potential as a therapeutic agent. Enzyme inhibition kinetics provide valuable insights into the mechanism of action, potency, and selectivity of an inhibitor.
Currently, detailed kinetic studies specifically characterizing the interaction of this compound with various enzymes are not extensively available in the public domain. However, the structural motifs present in the molecule, such as the hydroxyphenyl and phenoxy groups, are found in known enzyme inhibitors. For instance, the phenolic hydroxyl group can participate in hydrogen bonding within an enzyme's active site, a common feature in the binding of many enzyme inhibitors.
A comprehensive analysis would involve determining key kinetic parameters such as the inhibition constant (Ki), the Michaelis-Menten constant (Km), and the maximum reaction velocity (Vmax) in the presence and absence of the compound. These parameters help to classify the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and quantify the inhibitor's potency.
Selectivity profiling across a panel of related and unrelated enzymes is also essential to assess the compound's specificity. A highly selective inhibitor is generally preferred as it is likely to have fewer off-target effects.
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is illustrative and based on the type of data that would be generated from experimental studies. Specific values are not yet publicly available.)
| Enzyme Target | Inhibition Type | Ki (μM) | IC50 (μM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive | 15.2 | 25.8 |
| 5-Lipoxygenase (5-LOX) | Non-competitive | 32.5 | 55.1 |
| Monoamine Oxidase B (MAO-B) | Competitive | 8.7 | 14.9 |
| Carbonic Anhydrase II | Uncompetitive | > 100 | > 200 |
Receptor Binding and Functional Assays
The ability of this compound to bind to and modulate the function of various receptors is another key aspect of its pharmacological profile. Receptor binding assays are used to determine the affinity of the compound for a specific receptor, typically by measuring the displacement of a radiolabeled ligand.
Functional assays, on the other hand, assess the downstream consequences of this binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. This is often measured by quantifying changes in second messenger levels (e.g., cAMP, Ca2+) or other cellular responses.
The presence of a phenol (B47542) group and an ether linkage in this compound suggests potential interactions with receptors that have binding pockets accommodating such functionalities, for instance, certain G-protein coupled receptors (GPCRs) or nuclear receptors.
Table 2: Hypothetical Receptor Binding and Functional Assay Data for this compound (Note: This table is illustrative and based on the type of data that would be generated from experimental studies. Specific values are not yet publicly available.)
| Receptor Target | Binding Affinity (Kd, nM) | Functional Activity | Efficacy (% of standard agonist) |
|---|---|---|---|
| Estrogen Receptor α (ERα) | 55 | Antagonist | N/A |
| Beta-2 Adrenergic Receptor | > 1000 | No significant activity | N/A |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 120 | Partial Agonist | 45 |
| Opioid Receptor μ | > 1000 | No significant activity | N/A |
Further research, including detailed in vitro and in vivo studies, is necessary to fully elucidate the structure-activity relationships of this compound and to validate its potential as a modulator of enzyme and receptor activity.
Mechanistic Investigations of Biological and Chemical Transformations Involving 1 4 Hydroxyphenyl 2 Phenoxyethan 1 One Analogs
Molecular Mechanisms of Action in Biological Systems
Analogs of 1-(4-hydroxyphenyl)-2-phenoxyethan-1-one are recognized for their diverse biological activities, which stem from their interactions with specific cellular components and their ability to modulate key enzymatic and receptor pathways.
The biological effects of phenolic compounds, including analogs of this compound, are largely dictated by their chemical structure. The presence of hydroxyl (-OH) groups on the aromatic rings is a key determinant of their bioactivity. These compounds can interact with and diffuse through biological membranes, bind to receptors and enzymes, and trigger intracellular signaling effects. nih.gov Their antioxidant capabilities, for instance, involve mechanisms such as scavenging free radicals and chelating metal ions that can produce radical species. nih.gov
The structural similarity of some analogs to endogenous molecules allows them to interact with specific cellular targets. For example, compounds with structures resembling estrogens, known as phytoestrogens, can exhibit mild estrogenic activity. nih.gov This interaction is predicated on the molecule's ability to fit into the binding sites of estrogen receptors.
The therapeutic and biological activities of this compound analogs are often linked to their ability to modulate the function of specific enzymes and receptors.
Enzyme Modulation: One of the primary mechanisms of action for phenolic compounds is the inhibition of enzymes involved in oxidative stress. For example, they can boost the endogenous antioxidant defense system. nih.gov Vanillyl alcohol oxidase is an example of an enzyme that can act on related phenolic substrates like 4-ethylphenol (B45693), converting it to (R)-1-(4'-hydroxyphenyl)ethanol through a highly enantioselective hydroxylation reaction. wur.nl The mechanism involves the transfer of a hydride from the substrate to the FAD cofactor of the enzyme, forming a quinone methide intermediate, which is then attacked by water to yield the alcohol product. wur.nl
Receptor Modulation: Analogs of this compound can interfere with cellular signaling by binding to nuclear receptors. nih.gov For instance, bisphenol A (BPA) and its analogs, which share structural motifs with the target compound, are known endocrine disruptors that can interact with estrogen receptors (ER) and G protein-coupled estrogen receptors (GPER). nih.gov This binding can initiate or block downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways. nih.govnih.gov The activation of these pathways can be genomic (regulating gene transcription) or non-genomic (rapid cellular effects). nih.gov
Some compounds can act as allosteric modulators, binding to a receptor at a site distinct from the primary binding site to modify the receptor's response to its natural ligand. revistachilenadeanestesia.clrevistachilenadeanestesia.cl This has been observed with the µ-opioid receptor, where a chemical modulator can confer agonistic properties to morphinan (B1239233) antagonists, leading to G protein-dependent receptor activation and subsequent analgesia. nih.gov
| Analog/Related Compound Class | Target | Mechanism of Action | Signaling Pathway Affected | Reference |
|---|---|---|---|---|
| Bisphenol A (BPA) Analogs | Estrogen Receptors (ER), G protein-coupled estrogen receptor (GPER) | Agonistic or antagonistic binding to receptors. | MAPK, PI3K/Akt | nih.gov |
| 4-ethylphenol (Substrate) | Vanillyl Alcohol Oxidase (Enzyme) | Enzymatic hydroxylation via a quinone methide intermediate. | N/A (Enzymatic conversion) | wur.nl |
| BPRMU191 (Modulator) | µ-opioid receptor (MOR) | Allosteric modulation, conferring agonistic properties to antagonists. | G protein-dependent MOR activation | nih.gov |
Reaction Mechanisms of Synthetic Pathways
The synthesis and transformation of this compound and its analogs involve a variety of sophisticated organic reaction mechanisms, including the formation of reactive intermediates and intramolecular cyclizations.
While not directly documented for this compound itself, related α-aryloxy ketones can be involved in reactions proceeding through highly reactive intermediates like carbenes and ketenes. For example, the Wolff rearrangement is a classic reaction that involves the conversion of an α-diazoketone into a ketene (B1206846) intermediate, which can then be trapped by various nucleophiles. masterorganicchemistry.com
In the context of metal-catalyzed reactions, α-oxo gold carbenes have been proposed as key intermediates. nih.gov These electrophilic species can be generated from precursors like alkynyl aryl sulfoxides and can participate in subsequent reactions such as cyclizations. nih.gov The stability and reactivity of these carbene intermediates are influenced by factors like the substituents on the aromatic rings and interactions with the metal catalyst. nih.gov N-heterocyclic carbenes (NHCs) have also been employed in combination with photoredox catalysis for the synthesis of γ-aryloxy ketones, where radical-radical coupling with an azolium radical is a key step. nih.gov
Intramolecular reactions are a powerful tool for constructing cyclic molecules from open-chain precursors like diesters, which can be conceptually related to derivatives of the target compound. The Dieckmann condensation (or Dieckmann cyclization) is a prime example of an intramolecular Claisen condensation. libretexts.orgopenstax.orgorganic-chemistry.org This base-catalyzed reaction converts a 1,6- or 1,7-diester into a five- or six-membered cyclic β-keto ester, respectively. openstax.orgyoutube.comyoutube.com
The mechanism proceeds through several key steps:
Enolate Formation: A strong base, typically a sodium alkoxide, removes an acidic α-hydrogen from one of the ester groups to form an enolate. libretexts.orgyoutube.com
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. libretexts.orgyoutube.com
Leaving Group Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester. libretexts.org
Deprotonation/Protonation: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups, which is readily removed by the base. A final acidic workup step is required to protonate the resulting enolate and yield the neutral product. libretexts.orgyoutube.com
This sequence provides an efficient route to substituted cyclopentanones and cyclohexanones, which are valuable synthetic building blocks. openstax.org
Photochemical and Thermal Activation Mechanisms
The phenoxyethanone core structure is susceptible to transformations induced by photochemical or thermal energy. The absorption of light can excite the molecule to a higher electronic state, opening pathways to reactions not accessible under normal thermal conditions.
Photochemical reactions of α-phenoxy ketones often involve the cleavage of the carbon-oxygen bond between the carbonyl group and the phenoxy moiety. This can lead to the formation of radical pairs which can then undergo various subsequent reactions, such as rearrangement, fragmentation, or reaction with other molecules. The specific pathway taken depends on the structure of the ketone and the reaction conditions. For instance, related ketone structures can undergo Norrish Type I or Type II reactions, leading to α-cleavage or intramolecular hydrogen abstraction, respectively. The photo-Fries rearrangement is another potential pathway for aryl esters, which could be analogous to reactions of these phenoxy ketones, leading to the migration of the phenoxy group on the hydroxyphenyl ring.
Advanced Applications and Future Research Directions
Development of Chemical Probes for Target Identification and Validation
A crucial step in drug discovery and understanding biological pathways is the identification and validation of molecular targets for bioactive compounds. Chemical probes derived from a core scaffold like 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be powerful tools for this purpose. nih.gov These probes are designed to interact with specific proteins and report on their activity or presence, enabling researchers to elucidate mechanisms of action and identify new therapeutic targets. youtube.comfrontiersin.org
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov An activity-based probe (ABP) typically consists of a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection.
The this compound scaffold could be theoretically elaborated into an ABP. By incorporating a suitably positioned electrophilic "warhead," the molecule could be engineered to covalently bind to nucleophilic residues in the active sites of specific enzymes. The existing phenyl or hydroxyphenyl rings could serve as recognition elements, guiding the probe to particular protein binding pockets.
Table 1: Hypothetical Design Strategy for an ABPP Probe Based on this compound
| Component | Function | Potential Modification to Scaffold |
| Recognition Element | Provides binding affinity and selectivity for the target protein. | The core (4-Hydroxyphenyl)-phenoxyethan-1-one structure. |
| Reactive Group (Warhead) | Forms a stable, covalent bond with an active site residue of the target enzyme. | Introduction of an electrophilic group like a fluorophosphonate or an acrylamide. |
| Reporter Tag | Enables visualization and identification of labeled proteins. | Attachment of a terminal alkyne or azide (B81097) for click chemistry ligation to a reporter molecule (e.g., biotin (B1667282) or a fluorophore). frontiersin.org |
This strategy would allow for the identification of specific enzymes that interact with this class of compounds, providing critical insights into their biological functions and potential as drug targets. youtube.com
Beyond ABPP, the this compound structure is also amenable to modification into fluorescent and affinity probes for target engagement studies.
Fluorescent Probes: By conjugating a fluorophore to the core molecule, a fluorescent probe can be created. Such probes allow for the direct visualization of target protein localization and engagement within living cells using techniques like fluorescence microscopy. medchemexpress.comnih.gov The choice of fluorophore can be tuned to achieve desired photophysical properties, such as specific excitation and emission wavelengths. thermofisher.com
Affinity Probes: Affinity probes are designed for the isolation and identification of binding partners from complex biological mixtures. google.com This is typically achieved by incorporating a high-affinity tag, such as biotin, onto the core scaffold. After incubation with a cell lysate, the probe-protein complexes can be captured using streptavidin-coated beads, allowing for the subsequent identification of the bound proteins by mass spectrometry. A trifunctional building block containing a photoreactive group, an alkyne tag, and a synthetic handle illustrates a sophisticated approach to creating such probes. sigmaaldrich.com
Table 2: Comparison of Hypothetical Probe Modalities
| Probe Type | Primary Application | Required Modification | Detection Method |
| Activity-Based Probe | Covalent labeling of active enzymes | Addition of a reactive group and reporter tag | Mass Spectrometry, Gel-based analysis |
| Fluorescent Probe | Imaging of target localization and engagement | Conjugation of a fluorophore | Fluorescence Microscopy, Flow Cytometry |
| Affinity Probe | Pull-down and identification of binding partners | Incorporation of an affinity tag (e.g., biotin) | Mass Spectrometry, Western Blot |
Integration of Chemoinformatics and Artificial Intelligence in Compound Discovery
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Chemoinformatics and artificial intelligence (AI) can be applied to libraries of virtual or synthesized derivatives of this compound to predict their properties and guide further research.
Computational approaches can be used to perform large-scale virtual screening of compound libraries against known protein targets. Furthermore, machine learning models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage attrition in the drug development pipeline. For instance, in silico studies on related chalcone (B49325) derivatives have successfully predicted ADME properties and identified candidates with promising drug-likeness characteristics.
A hypothetical workflow could involve:
Library Generation: Creating a virtual library of thousands of derivatives by systematically modifying the this compound scaffold.
Property Prediction: Using AI models to predict key properties such as binding affinity to a specific target, solubility, and potential toxicity for each compound in the virtual library.
Prioritization: Ranking the compounds based on their predicted profiles to select a smaller, more promising set for chemical synthesis and biological testing.
Iterative Optimization: Using the experimental results from the synthesized compounds to retrain and refine the AI models, leading to a new round of predictions and optimizations.
Exploration of Materials Science Applications
The chemical structure of this compound suggests its potential as a monomer or building block in materials science. The presence of a phenolic hydroxyl group and aromatic rings opens avenues for creating novel polymers and functional materials.
The hydroxyl group provides a reactive site for polymerization reactions. For example, it could be used in the synthesis of polyesters, polycarbonates, or polyethers. Compounds containing multiple hydroxyphenyl groups, such as 1,1,1-tris(4-hydroxyphenyl)ethane, are known to be used as branching agents in the production of polycarbonates, imparting desirable rheological properties to the final material. google.comgoogle.com Similarly, the phenoxy moiety is a key component of materials like phenoxyethanol (B1677644), which is used in a variety of industrial applications. wikipedia.orgnih.gov
Table 3: Potential Materials Science Applications for this compound Derivatives
| Potential Application | Relevant Structural Feature | Type of Material |
| High-Performance Polymers | Phenolic hydroxyl group, aromatic rings | Polycarbonates, Polyesters, Epoxy resins |
| Functional Coatings | Aromatic rings, ether linkage | Protective coatings with thermal stability |
| Electronic Materials | Conjugated π-systems of the phenyl rings | Organic semiconductors, dielectric materials |
| Biomaterials | Biocompatible backbone | Scaffolds for tissue engineering, drug delivery systems |
Future research could focus on synthesizing di- or tri-functionalized derivatives of this compound to serve as monomers for creating cross-linked polymers with enhanced thermal stability and mechanical strength. The inherent properties of the aromatic rings could also be exploited in the development of materials with specific optical or electronic properties.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one, and what factors critically influence reaction efficiency?
- Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 4-hydroxyacetophenone with a phenoxyethyl halide in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethanol. Key parameters include:
- Catalyst selection : Anhydrous K₂CO₃ enhances deprotonation and nucleophilic attack .
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track progress.
- Purification : Recrystallization from ethanol or column chromatography to isolate the pure product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR : Assign peaks using deuterated dimethyl sulfoxide ((CD₃)₂SO) as a solvent. For example, the ketone carbonyl typically appears at ~195–205 ppm in 13C NMR, while aromatic protons resolve between 6.5–8.0 ppm in 1H NMR .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. Use SHELX software for structure refinement .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3600 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., ambiguous hydrogen bonding) be resolved in structural studies of this compound derivatives?
- Graph-set analysis : Systematically classify hydrogen-bonding patterns (e.g., chains, rings) using Etter’s formalism to identify dominant interactions .
- Validation tools : Apply the IUCr’s checkCIF to validate crystallographic models and address symmetry or displacement parameter errors .
- Refinement strategies : In SHELXL, use TWIN and BASF commands to model twinning or disorder, ensuring R-factor convergence below 5% .
Q. What methodological steps mitigate challenges in NMR interpretation caused by tautomerism or dynamic effects in analogs of this compound?
- Variable-temperature NMR : Identify tautomeric equilibria by observing peak coalescence or splitting at different temperatures (e.g., 25°C to −40°C) .
- 2D experiments : Use HSQC and HMBC to correlate ambiguous proton environments with carbon signals, resolving overlapping peaks .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; ethanol balances reactivity and selectivity .
- Stoichiometry control : Use a 10–20% excess of the phenoxyethyl halide to drive the reaction to completion while avoiding poly-substitution .
- In-situ quenching : Add cold water post-reflux to precipitate the product rapidly, reducing degradation or oligomerization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular geometries in computational studies of this compound?
- Benchmarking : Compare multiple computational methods (e.g., DFT vs. MP2) to identify systematic errors in bond-length or angle predictions .
- Crystal packing effects : Account for intermolecular forces (e.g., π-π stacking) in experimental geometries that are absent in gas-phase calculations .
- Hybrid approaches : Use ONIOM methods to model the crystal environment while retaining high accuracy for the molecule of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
